molecular formula C11H10N2O3 B12048461 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B12048461
M. Wt: 218.21 g/mol
InChI Key: AXUAFBHGHZKGNW-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C11H10N2O3 It is characterized by the presence of a nitrophenyl group, an acetamide group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 2-nitrobenzaldehyde with propargylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acetylated to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include hydrogen gas and palladium on carbon.

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.

Major Products Formed

    Oxidation: The major product is the corresponding nitroso or hydroxylamine derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the acetamide group can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)amine
  • 2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)ethanamide

Uniqueness

2-(2-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(2-nitrophenyl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H10N2O3/c1-2-7-12-11(14)8-9-5-3-4-6-10(9)13(15)16/h1,3-6H,7-8H2,(H,12,14)

InChI Key

AXUAFBHGHZKGNW-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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